3,3,5-Trimethylcyclohexyl isothiocyanate
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Overview
Description
3,3,5-Trimethylcyclohexyl isothiocyanate is an organic compound with the molecular formula C10H17NS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylcyclohexyl isothiocyanate typically involves the reaction of 3,3,5-Trimethylcyclohexylamine with carbon disulfide (CS2) and a base such as triethylamine. The intermediate dithiocarbamate salt formed in situ is then decomposed using tosyl chloride to yield the desired isothiocyanate . This method is efficient and provides good yields under mild conditions.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylcyclohexyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Thioureas: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Scientific Research Applications
3,3,5-Trimethylcyclohexyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a diagnostic marker.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylcyclohexyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group (-N=C=S) can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
Compared to other isothiocyanates, 3,3,5-Trimethylcyclohexyl isothiocyanate is unique due to its cyclohexyl ring structure with three methyl groups. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological molecules .
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
3-isothiocyanato-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C10H17NS/c1-8-4-9(11-7-12)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3 |
InChI Key |
JBFADJAHBQLJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N=C=S |
Origin of Product |
United States |
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